molecular formula C16H19N5O3 B2546407 2-methyl-6-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1797129-16-8

2-methyl-6-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2546407
CAS No.: 1797129-16-8
M. Wt: 329.36
InChI Key: HHFZMYHGFWMJMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-6-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one is a complex compound, widely studied for its unique structure and varied applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthetic routes for creating this compound involve multiple steps, typically starting with the formation of 6-methylpyridazin-3-yl ether intermediates. These are reacted with piperidine-1-carbonyl chloride under controlled conditions to form the piperidine-1-carbonyl linkage. Subsequent steps involve the methylation of the pyridazinone ring. Industrial production methods often utilize scalable processes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, such as:

  • Oxidation

    It can be oxidized using strong oxidizing agents to form corresponding oxides.

  • Reduction

    Using appropriate reducing agents can yield reduced forms of the compound.

  • Substitution

    The compound can participate in substitution reactions where its functional groups are replaced by others, using various reagents. Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The major products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound finds use across various scientific domains:

  • Chemistry

    As a building block for synthesizing more complex molecules.

  • Biology

    Studying its interactions with biological molecules can reveal insights into cellular processes.

  • Medicine

    Potential therapeutic applications due to its unique molecular structure.

  • Industry

    Used in the development of novel materials and chemical processes.

Mechanism of Action

The exact mechanism by which 2-methyl-6-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one exerts its effects is still under investigation. Generally, it interacts with specific molecular targets, such as enzymes or receptors, altering their function. This interaction may involve binding to active sites or modulating pathways critical for cellular function.

Comparison with Similar Compounds

Compared to similar compounds, this one stands out for its unique combination of pyridazinone and piperidine-1-carbonyl groups. Similar compounds include:

  • 2-methylpyridazin-3(2H)-one derivatives

  • 4-piperidinyl-carbonyl-pyridazinone variants Its uniqueness lies in the specific substitution pattern and the presence of the pyridazin-3-yl ether linkage.

Properties

IUPAC Name

2-methyl-6-[4-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-11-3-5-14(18-17-11)24-12-7-9-21(10-8-12)16(23)13-4-6-15(22)20(2)19-13/h3-6,12H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFZMYHGFWMJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=NN(C(=O)C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.